
3'-Carboxy-4'-hydroxyacetoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Carboxy-4’-hydroxyacetoacetanilide is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. This compound is known for its unique chemical structure, which includes a carboxyl group, a hydroxyl group, and an acetoacetanilide moiety. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of 3’-Carboxy-4’-hydroxyacetoacetanilide involves several steps. . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3’-Carboxy-4’-hydroxyacetoacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Carboxy-4’-hydroxyacetoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Carboxy-4’-hydroxyacetoacetanilide involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The acetoacetanilide moiety can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
3’-Carboxy-4’-hydroxyacetoacetanilide can be compared with similar compounds such as:
4-Hydroxyacetanilide: Lacks the carboxyl group, making it less reactive in certain chemical reactions.
Acetoacetanilide: Lacks both the hydroxyl and carboxyl groups, limiting its applications in biochemical assays.
3-Carboxy-4-hydroxybenzaldehyde: Similar structure but lacks the acetoacetanilide moiety, affecting its reactivity and applications.
The uniqueness of 3’-Carboxy-4’-hydroxyacetoacetanilide lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
2-hydroxy-5-(3-oxobutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-9(14)8(5-7)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCOCDWGQMOKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593156 |
Source


|
| Record name | 2-Hydroxy-5-(3-oxobutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13243-99-7 |
Source


|
| Record name | 2-Hydroxy-5-(3-oxobutanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

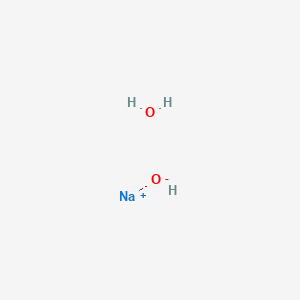


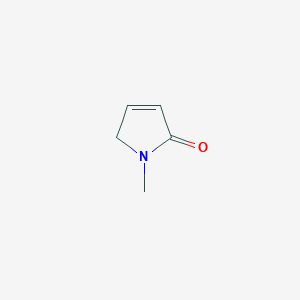

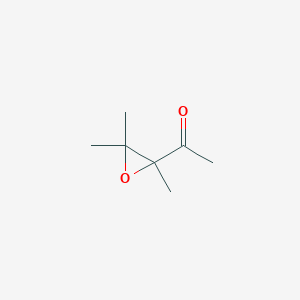
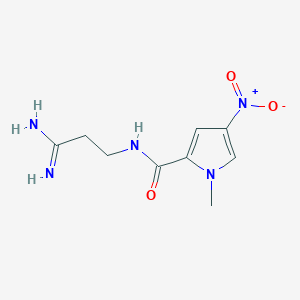
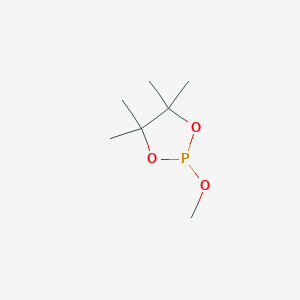



![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)

